1-(Furan-2-ylmethyl)-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea
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Overview
Description
1-(Furan-2-ylmethyl)-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea is a complex organic compound featuring a unique structure that integrates multiple heterocyclic rings. This compound is of significant interest in various fields of scientific research due to its potential biological activities and diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-ylmethyl)-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Furan-2-ylmethyl Intermediate: This can be achieved through the reaction of furfural with an appropriate nucleophile.
Cyclohexyl Derivative Preparation: The cyclohexyl moiety can be introduced via a Grignard reaction or similar organometallic approach.
Oxadiazole Ring Formation: The 1,2,4-oxadiazole ring is often synthesized through the cyclization of a hydrazide with a nitrile.
Final Coupling: The final step involves coupling the furan-2-ylmethyl and cyclohexyl-oxadiazole intermediates with an isocyanate to form the urea linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques like chromatography, and stringent control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-2-ylmethyl)-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to modify the urea linkage or the heterocyclic rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the furan, thiophene, or oxadiazole rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while reduction could produce amines or alcohols.
Chemistry:
Catalysis: The compound’s unique structure makes it a potential candidate for use as a ligand in catalytic reactions.
Material Science: Its heterocyclic rings could be useful in the development of new materials with specific electronic properties.
Biology and Medicine:
Biochemical Research: Used as a probe to study enzyme mechanisms or receptor-ligand interactions.
Industry:
Agriculture: Possible use as a pesticide or herbicide due to its bioactive properties.
Polymer Science: Incorporation into polymers to enhance their properties.
Mechanism of Action
The mechanism by which 1-(Furan-2-ylmethyl)-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea exerts its effects is likely multifaceted:
Molecular Targets: It may interact with enzymes, receptors, or nucleic acids.
Pathways Involved: Could modulate signaling pathways, inhibit enzyme activity, or alter gene expression.
Comparison with Similar Compounds
- 1-(Furan-2-ylmethyl)-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)amine
- 1-(Furan-2-ylmethyl)-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)carbamate
Uniqueness:
- Structural Complexity: The combination of furan, thiophene, and oxadiazole rings in a single molecule is relatively rare.
- Biological Activity: Its potential bioactivity might be distinct due to the specific arrangement of functional groups.
This compound’s unique structure and diverse reactivity make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-[1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c23-17(19-11-14-5-4-9-24-14)21-18(7-2-1-3-8-18)16-20-15(22-25-16)13-6-10-26-12-13/h4-6,9-10,12H,1-3,7-8,11H2,(H2,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIZPOFPYBBVSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=CSC=C3)NC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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